molecular formula C19H20N2O4 B2357577 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1797344-40-1

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2357577
CAS No.: 1797344-40-1
M. Wt: 340.379
InChI Key: KAFCLURDUGEDDV-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: is a synthetic organic compound that features a complex structure incorporating a pyrrolidine ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through a series of reactions including cyclization and functional group modifications. The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an aryl halide. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

  • N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • Pyrrolopyrazine derivatives

Comparison: Compared to similar compounds, N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the methoxypyrrolidine moiety, which may enhance its biological activity and selectivity. The benzo[d][1,3]dioxole core also contributes to its distinct chemical properties and potential therapeutic applications .

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-23-16-8-9-21(11-16)15-5-3-14(4-6-15)20-19(22)13-2-7-17-18(10-13)25-12-24-17/h2-7,10,16H,8-9,11-12H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFCLURDUGEDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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